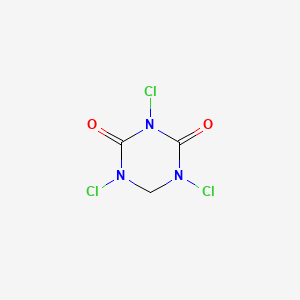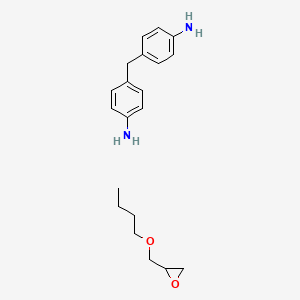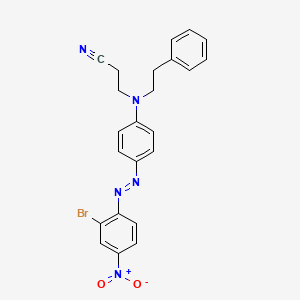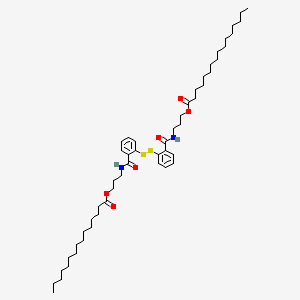
Einecs 264-139-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 264-139-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely used in various applications. It is a yellow, odorless, crystalline solid that is primarily known for its use as an explosive material. The compound is highly stable and can be safely handled under normal conditions, but it becomes highly reactive when subjected to heat or shock.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions for each step involve maintaining specific temperatures and using concentrated acids to ensure complete nitration.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed into the system. The reaction mixture is carefully controlled to maintain the desired temperature and acidity levels. The final product is then purified through crystallization and washing to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: It can be reduced to form aminotoluene derivatives.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas and iron filings in the presence of hydrochloric acid.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminotoluene derivatives.
Substitution: Formation of substituted toluene derivatives.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive material for studying explosive reactions and kinetics.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Used in the manufacturing of explosives for mining, construction, and military applications.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition when subjected to heat or shock. This decomposition releases a large amount of energy in the form of an explosion. The molecular targets and pathways involved include the breaking of chemical bonds within the molecule, leading to the formation of gaseous products and heat.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other similar compounds such as:
- 2,4-dinitrotoluene
Properties
CAS No. |
63428-89-7 |
|---|---|
Molecular Formula |
C12H29N3O2 |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C4H13N3/c1-3-5-6-7(4-2)8(9)10;5-1-3-7-4-2-6/h7H,3-6H2,1-2H3,(H,9,10);7H,1-6H2 |
InChI Key |
URCVXXHEMYPEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















